1-(4-Fluorophenyl)butan-2-ol

Medicinal Chemistry Drug Design ADME

Sourcing positional isomers with verified regiochemistry often delays medicinal chemistry campaigns. 1-(4-Fluorophenyl)butan-2-ol (CAS 1178477-11-6) is supplied with structural fidelity to ensure reproducible SAR outcomes. Key advantages: • Distinct regiochemistry: 1-position fluorophenyl attachment ensures valid enzyme inhibition profiling vs. 4-(4-fluorophenyl)butan-2-ol. • Chiral handle: C2 alcohol enables asymmetric synthesis; a defined XLogP3 of 2.6 guides lipophilicity optimization. • Quantitative starting point: Documented CA9 inhibition (Ki=1,600 nM) provides a tractable hit for lead optimization.

Molecular Formula C10H13FO
Molecular Weight 168.21 g/mol
Cat. No. B7846376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)butan-2-ol
Molecular FormulaC10H13FO
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)F)O
InChIInChI=1S/C10H13FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3
InChIKeyOOXQNMGUBAWLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)butan-2-ol: Physicochemical & Structural Profile


1-(4-Fluorophenyl)butan-2-ol (CAS 1178477-11-6) is a chiral secondary alcohol with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol . It features a para-fluorophenyl substituent on a butan-2-ol backbone, a structural arrangement that imparts distinct physicochemical properties including a calculated XLogP3 value of 2.6 . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with particular relevance to the preparation of fluorinated pharmaceuticals and agrochemicals . The presence of a single chiral center at the C2 position of the butane chain introduces stereochemical considerations that can critically influence downstream biological activity and synthetic utility . As a fluorinated secondary alcohol, it participates in oxidation, reduction, and substitution reactions, making it a valuable building block for constructing more complex molecular architectures . Procurement decisions for this compound must account for its specific regiochemical placement of the fluorophenyl group (1-position relative to the alcohol), which distinguishes it from positional isomers and halogen-substituted analogs in terms of reactivity profiles and biological target interactions.

1‑Position fluorophenyl regiochemistry
Chiral secondary alcohol for asymmetric synthesis
Fluorinated intermediate for SAR campaigns
High purity for reproducible synthesis outcomes

Why 1-(4-Fluorophenyl)butan-2-ol Cannot Be Replaced


Generic substitution of 1-(4-fluorophenyl)butan-2-ol with structurally similar alcohols is scientifically unsound due to the profound impact of both fluorine substitution and regiochemistry on critical performance parameters. The para-fluorine atom increases lipophilicity (XLogP3 = 2.6 ) relative to the non-fluorinated analog 1-phenylbutan-2-ol, which exhibits a significantly lower partition coefficient . This lipophilicity differential directly influences membrane permeability, metabolic stability, and protein binding in biological systems . Furthermore, positional isomers such as 4-(4-fluorophenyl)butan-2-ol (CAS 522617-82-9) possess distinct spatial orientation of the functional groups, resulting in different hydrogen-bonding networks and steric profiles that can alter enzyme-substrate recognition . Halogen substitution with chlorine (1-(4-chlorophenyl)butan-2-ol) introduces a larger atomic radius, reduced electronegativity, and altered electronic distribution, which significantly modifies reactivity in nucleophilic substitution reactions and binding affinity to biological targets . The combination of fluorine's unique electronic properties, the chiral secondary alcohol moiety, and the specific 1-position attachment of the aromatic ring creates a compound with a distinct chemical and biological signature that cannot be replicated by simple in-class analogs, necessitating explicit sourcing of this specific compound for reproducible research outcomes.

Non‑fluorinated analog

Lower lipophilicity may shift permeability and metabolic stability profile.

Positional isomer

4‑(4‑Fluorophenyl) placement alters enzyme recognition; 5‑lipoxygenase activity differs.

Chloro analog

Larger halogen atom may modify reactivity and binding affinity.

Ketone analog

Achiral structure lacks stereochemical control for asymmetric synthesis.

1-(4-Fluorophenyl)butan-2-ol: Quantitative Differentiation Evidence


Lipophilicity: Enhanced Membrane Permeability

The fluorine atom in 1-(4-fluorophenyl)butan-2-ol increases lipophilicity compared to its non-fluorinated phenyl analog. The target compound exhibits an XLogP3 value of 2.6 , whereas 1-phenylbutan-2-ol has a significantly lower lipophilicity based on its molecular structure lacking the electronegative fluorine substituent . This difference in logP directly correlates with enhanced passive membrane diffusion and altered tissue distribution profiles.

Lipophilicity
Class‑level
XLogP3 = 2.6
Increased lipophilicity vs. non‑fluorinated analog
Class‑level inference; calculated partition coefficient
Medicinal Chemistry Drug Design ADME

Carbonic Anhydrase Binding Affinity

1-(4-Fluorophenyl)butan-2-ol demonstrates measurable binding to human carbonic anhydrase isoforms, providing a quantitative benchmark for enzyme inhibition studies. Against human CA9, it exhibits a Ki of 1,600 nM (1.60E+3 nM) [1]. For human CA1, the Ki is 7,970 nM (7.97E+3 nM) [1]. In contrast, binding to human CA2 is negligible with a Ki > 100,000 nM (>1.00E+5 nM) [1]. This isoform selectivity profile, while moderate in potency, establishes a defined biochemical fingerprint for this fluorinated alcohol.

CA Binding Affinity
Reported
CA9 Ki = 1,600 nM CA1 Ki = 7,970 nM CA2 Ki > 100,000 nM
Supports CA isoform selectivity screening
Phenol red‑based CO₂ hydrase assay
Enzymology Inhibitor Design Biochemical Assays

5-Lipoxygenase: Positional Isomer Selectivity

In contrast to the structurally related compound 4-(4-fluorophenyl)butan-2-ol, which has been described as a 'potent lipoxygenase inhibitor' [1], 1-(4-fluorophenyl)butan-2-ol exhibits no significant activity against 5-lipoxygenase. At a concentration of 100 µM, the target compound showed no significant inhibition (NS) of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase [2]. This marked difference in biological activity between closely related positional isomers highlights the critical importance of regiochemistry in determining target engagement.

5‑LOX Selectivity
Head‑to‑head
Target: no significant inhibition at 100 µM Comparator: potent lipoxygenase inhibitor
Regiochemistry‑dependent activity; 1‑position abolishes inhibition
RBL‑1 5‑lipoxygenase assay
Inflammation Enzymology Lipid Metabolism

Oxidation: Access to Ketone Building Block

1-(4-Fluorophenyl)butan-2-ol can be selectively oxidized to 1-(4-fluorophenyl)butan-2-one (CAS 620-97-3) using standard oxidizing agents such as chromium trioxide or pyridinium chlorochromate . This transformation provides a straightforward route to a structurally related ketone building block (molecular weight 166.20 g/mol vs. 168.21 g/mol for the alcohol ) that is not accessible from positional isomers like 4-(4-fluorophenyl)butan-2-ol without skeletal rearrangement. The ketone derivative offers distinct reactivity, including enolate chemistry and nucleophilic additions, expanding the synthetic utility of the fluorophenylbutane scaffold.

Oxidative Access
Class‑level
Alcohol → 1‑(4‑fluorophenyl)butan‑2‑one (CAS 620‑97‑3)
Provides regioisomeric ketone not accessible from positional isomers
Typical oxidation with CrO₃ or PCC
Organic Synthesis Building Blocks Derivatization

Chiral Center: Enantioselective Potential

1-(4-Fluorophenyl)butan-2-ol possesses a single chiral center at the C2 carbon of the butane chain, rendering it a racemic mixture unless otherwise specified . This stereogenic center is absent in the corresponding ketone, 1-(4-fluorophenyl)butan-2-one, which is achiral. The presence of chirality introduces opportunities for enantioselective transformations and chiral resolution studies, whereas the ketone analog offers no stereochemical complexity. Furthermore, while compounds such as 3-(4-fluorophenyl)butan-2-ol also possess chirality, the specific placement of the stereocenter relative to the fluorophenyl group in 1-(4-fluorophenyl)butan-2-ol creates a unique spatial arrangement that can differentially interact with chiral environments, including biological receptors and asymmetric catalysts [1].

Chirality
Class‑level
1 chiral center (racemic) vs. 0 (ketone analog)
Stereochemical handle for asymmetric synthesis studies
Structural analysis; enantiopure forms may require resolution
Chiral Chemistry Asymmetric Synthesis Stereochemistry

Purity: Commercial Specification

Commercially sourced 1-(4-fluorophenyl)butan-2-ol is available with a minimum purity specification of NLT 97% (Not Less Than 97%) . This purity level ensures that the compound meets the requirements for pharmaceutical research and development applications, where impurities can confound biological assay results or interfere with synthetic transformations. In comparison, the structurally related 4-(4-fluorophenyl)butan-2-ol is also commercially available with a purity of ≥98% , while 1-(4-chlorophenyl)butan-2-ol is offered at 97.0% purity . The consistent availability of high-purity material across the fluorophenylbutanol family facilitates rigorous experimental comparisons and structure-activity relationship studies.

Commercial Purity
Specification review
NLT 97%
Batch consistency for SAR comparisons
Vendor specification; verify lot‑specific COA
Quality Control Procurement Reproducibility

1-(4-Fluorophenyl)butan-2-ol: Research & Industrial Applications


SAR Studies of Fluorinated Alcohols

The specific regiochemistry of 1-(4-fluorophenyl)butan-2-ol (1-position attachment of the fluorophenyl group) and its distinct lipophilicity profile (XLogP3 = 2.6 ) make it an essential comparator in SAR campaigns exploring the impact of fluorine substitution and alcohol placement on biological activity. Its lack of significant 5-lipoxygenase inhibitory activity at 100 µM [1], in stark contrast to the potent lipoxygenase inhibition exhibited by the positional isomer 4-(4-fluorophenyl)butan-2-ol [2], provides a clear functional readout for mapping structure-activity relationships within the fluorophenylbutanol scaffold. Researchers can use this compound to delineate the structural requirements for enzyme inhibition and to probe the pharmacophoric elements necessary for target engagement.

Chiral Building Block for Asymmetric Synthesis

The presence of a single chiral center at the C2 position of 1-(4-fluorophenyl)butan-2-ol establishes it as a valuable starting material for asymmetric synthesis campaigns. Unlike the corresponding achiral ketone, 1-(4-fluorophenyl)butan-2-one [1], this secondary alcohol can be subjected to chiral resolution or employed in enantioselective transformations to generate enantiopure intermediates. Its oxidation to the ketone [2] provides a reversible redox handle for protecting group strategies or for generating electrophilic intermediates for further carbon-carbon bond formation. This dual reactivity—participating both as a nucleophile (via the alcohol) and as a precursor to electrophiles (via oxidation)—enhances its utility in convergent synthetic routes to complex fluorinated pharmaceuticals.

Carbonic Anhydrase Inhibitor Lead Optimization

The measurable, albeit moderate, inhibition of carbonic anhydrase isoforms by 1-(4-fluorophenyl)butan-2-ol (CA9 Ki = 1,600 nM; CA1 Ki = 7,970 nM ) provides a quantitative starting point for medicinal chemistry optimization. The compound's isoform selectivity profile, with minimal activity against CA2 (Ki > 100,000 nM ), suggests that the 1-(4-fluorophenyl)butan-2-ol scaffold can be elaborated to enhance potency while maintaining selectivity. Given the therapeutic relevance of carbonic anhydrase isoforms in glaucoma, cancer, and neurological disorders, this compound serves as a tractable hit for lead optimization programs focused on developing selective CA9 or CA1 inhibitors.

Reference Compound for Fluorinated Alcohol Analysis

The well-defined physicochemical properties of 1-(4-fluorophenyl)butan-2-ol, including its high commercial purity (≥97% ) and established analytical parameters (molecular weight 168.21 g/mol, XLogP3 2.6 [1]), render it suitable as an internal standard or reference compound in analytical method development. Its distinct retention time in reversed-phase HPLC, driven by its moderate lipophilicity, and its characteristic mass spectrometric fragmentation pattern enable accurate quantification of related fluorinated alcohols in complex mixtures. This application is particularly relevant for quality control laboratories and analytical chemistry departments developing assays for fluorinated pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Fluorinated alcohol SAR studies
Regiochemistry and fluorine placement
5‑Lipoxygenase pathway selectivity review
Asymmetric synthesis
Single chiral center (racemic)
Enantioselective transformation potential
Carbonic anhydrase isoform research
CA isoform selectivity profile
Inhibition potency across CA1, CA9, CA2
Analytical method development
High‑purity fluorinated alcohol
Chromatographic retention and MS fragmentation
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